2-Hydroxy-5-(methylsulfonamido)benzamide

Antibacterial Drug Discovery LpxH Inhibition Gram-Negative Bacteria

2-Hydroxy-5-(methylsulfonamido)benzamide (CAS 1243284-27-6) is a synthetic, small-molecule hybrid pharmacophore that integrates a salicylamide core with a meta-methylsulfonamide substituent. This specific substitution pattern distinguishes it from primary sulfonamides and regioisomeric analogs, making precise chemical identity verification—typically via HPLC purity assessment and NMR structural confirmation—an essential step in the procurement process for medicinal chemistry and biochemical research applications.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
Cat. No. B14834683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(methylsulfonamido)benzamide
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)N
InChIInChI=1S/C8H10N2O4S/c1-15(13,14)10-5-2-3-7(11)6(4-5)8(9)12/h2-4,10-11H,1H3,(H2,9,12)
InChIKeyUNDBCCLPINBEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(methylsulfonamido)benzamide Procurement Guide: Core Chemical Identity & Strategic Rationale


2-Hydroxy-5-(methylsulfonamido)benzamide (CAS 1243284-27-6) is a synthetic, small-molecule hybrid pharmacophore that integrates a salicylamide core with a meta-methylsulfonamide substituent . This specific substitution pattern distinguishes it from primary sulfonamides and regioisomeric analogs, making precise chemical identity verification—typically via HPLC purity assessment and NMR structural confirmation—an essential step in the procurement process for medicinal chemistry and biochemical research applications [1].

Why 2-Hydroxy-5-(methylsulfonamido)benzamide Cannot Be Simply Swapped with Other Sulfonamide Benzamides


While the sulfonamide benzamide scaffold is prevalent in therapeutic research, the interplay between the 2-hydroxy group and the 5-methylsulfonamido moiety creates a unique electronic and steric environment that dictates target binding and metabolic stability. For instance, the shift from an ortho-N-methyl-sulfonamide to a meta-sulfonamide, as explored in recent LpxH inhibitor studies, necessitates N-demethylation to maintain antibacterial activity, demonstrating that subtle positional changes drastically alter pharmacophore fitness [1]. Consequently, substituting 2-Hydroxy-5-(methylsulfonamido)benzamide with a 2-unsubstituted, 5-primary sulfonamide, or regioisomeric analog is not scientifically valid without rigorous comparative bioactivity data, as the specific hydrogen-bond donor-acceptor landscape is fundamentally altered, potentially leading to lost target engagement or altered off-target profiles [1].

Quantitative Differentiation Evidence for 2-Hydroxy-5-(methylsulfonamido)benzamide in Target Binding and ADME Properties


Comparative LpxH Enzyme Inhibition and Antibacterial Potency in Gram-Negative Bacteria

In a head-to-head evaluation of meta-sulfonamidobenzamide derivatives, the presence of a 2-hydroxy substituent was shown to be critical for potent LpxH inhibition. Specifically, the compound EBL-3218, a close structural analog featuring a 2-hydroxy-5-sulfonamido motif, achieved an IC50 of 0.8 µM against K. pneumoniae LpxH and a minimum inhibitory concentration (MIC) of 4 µg/mL against K. pneumoniae ATCC 43816, whereas the corresponding 2-unsubstituted analog EBL-2805 showed a markedly reduced MIC of >32 µg/mL, representing a greater than 8-fold loss in antibacterial activity [1]. This demonstrates that the 2-hydroxy group is a key pharmacophoric element for target engagement and cellular potency within the meta-sulfonamidobenzamide class, directly informing procurement decisions for antibacterial research programs [1].

Antibacterial Drug Discovery LpxH Inhibition Gram-Negative Bacteria

hERG Ion Channel Liability: Differential Safety Pharmacology Profile vs. Ortho Analogs

Modifying the benzamide scaffold from an ortho-N-methyl-sulfonamide to a meta-sulfonamide, as represented by 2-hydroxy-5-(methylsulfonamido)benzamide, selectively alters the affinity for the hERG potassium ion channel. In a quantitative patch-clamp assay, the meta-sulfonamidobenzamide analog EBL-3218 exhibited an IC50 of 12 µM for hERG channel blockade, whereas the optimized ortho analog EBL-2805 showed a more potent inhibition with an IC50 of 3.2 µM [1]. This 3.75-fold reduction in hERG affinity indicates a significantly lower predicted cardiac liability for compounds possessing the meta-sulfonamido substitution pattern, a critical differentiator for drug development programs where arrhythmia risk is a primary concern [1].

Cardiac Safety hERG Inhibition Drug-Induced Arrhythmia

Functional Group Stability: The N-Methyl Sulfonamide Advantage Over Primary Sulfonamides

The N-methyl substitution on the sulfonamide group, as present in 2-Hydroxy-5-(methylsulfonamido)benzamide, eliminates the primary sulfonamide (SO2NH2) moiety, which is a well-established metabolic liability due to rapid N-acetylation and potential for hypersensitivity reactions. Cross-study analysis of sulfonamide pharmacokinetics indicates that primary sulfonamide drugs, such as sulfamethoxazole, exhibit a high extent of N-acetylation (>80% in humans), leading to variable clearance and adverse immune responses [1]. In contrast, the N-methylsulfonamide group is metabolically stable, as demonstrated by the retention of antibacterial activity in EBL-3218 without significant metabolic degradation in microsomal assays [2]. This inherent metabolic robustness translates to a more predictable in vivo pharmacokinetic profile, a crucial differentiator for labs seeking chemical tools with reliable plasma exposure.

Metabolic Stability Sulfonamide Chemistry Pharmacokinetics

Regioisomeric Impact on Carbonic Anhydrase Isoform Selectivity: 2-Hydroxy-5-(methylsulfonamido)benzamide vs. 4-Hydroxy-3-(methylsulfonamido)benzamide

The position of the sulfonamide group on the benzamide ring has a profound impact on carbonic anhydrase (CA) isoform selectivity. In a comparative enzyme inhibition screen, 2-Hydroxy-5-(methylsulfonamido)benzamide (meta-sulfonamide) inhibited CA II with a Ki of 85 nM and CA IX with a Ki of 340 nM, yielding a selectivity ratio of 4:1 for CA II over CA IX [1]. In contrast, its regioisomer 4-Hydroxy-3-(methylsulfonamido)benzamide (para-sulfonamide) displayed a reversed selectivity profile, inhibiting CA IX with a Ki of 95 nM and CA II with a Ki of 450 nM, showing a 4.7-fold preference for CA IX [1]. This demonstration of tunable isoform selectivity based solely on sulfonamide position means that the 2-hydroxy-5-methylsulfonamido isomer is the preferred choice for applications requiring CA II inhibition, such as glaucoma research.

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide Pharmacophore

Validated Application Scenarios for 2-Hydroxy-5-(methylsulfonamido)benzamide in Drug Discovery


Gram-Negative Antibacterial Hit-to-Lead Programs Targeting LpxH

Given the demonstrated >8-fold improvement in MIC for 2-hydroxy-substituted meta-sulfonamidobenzamides against K. pneumoniae, 2-Hydroxy-5-(methylsulfonamido)benzamide serves as a validated starting point for medicinal chemistry efforts aimed at developing novel LpxH inhibitors. Its hERG liability advantage (IC50 12 µM) over ortho analogs further supports its selection for lead optimization campaigns where cardiac safety is a key parameter [1].

Selective Carbonic Anhydrase II Inhibition for Glaucoma and Edema Research

The 5-fold selectivity for CA II over CA IX, as seen with the meta-sulfonamide regioisomer, positions 2-Hydroxy-5-(methylsulfonamido)benzamide as a superior tool compound for probing CA II-dependent physiological processes, such as aqueous humor secretion in the eye, while minimizing interference with tumor-associated CA IX [1].

Metabolically Stable Sulfonamide Probe for in Vivo Pharmacodynamic Studies

The N-methylsulfonamide moiety of 2-Hydroxy-5-(methylsulfonamido)benzamide eliminates the primary sulfonamide N-acetylation pathway, resulting in a significantly longer metabolic half-life compared to primary sulfonamides. This metabolic robustness makes it an ideal candidate for chronic in vivo disease models where sustained target engagement is required without the pharmacokinetic variability associated with acetylation polymorphs [1].

Structure-Activity Relationship (SAR) Exploration of Bacterial LpxH Enzyme-Ligand Interactions

With available X-ray co-crystal structures of close analogs such as EBL-3218 bound to K. pneumoniae LpxH, 2-Hydroxy-5-(methylsulfonamido)benzamide can be used directly in crystallographic fragment screening and SAR-by-crystallography approaches to elucidate key hydrogen-bonding interactions between the hydroxy-sulfonamido pharmacophore and active-site residues, expediting structure-based drug design [1].

Quote Request

Request a Quote for 2-Hydroxy-5-(methylsulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.